molecular formula C16H12N2O6S B2760147 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 1987112-76-4

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

Numéro de catalogue: B2760147
Numéro CAS: 1987112-76-4
Poids moléculaire: 360.34
Clé InChI: YBCSXYPNOUDKCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a high-purity chemical compound intended for research use only . This molecule features a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant potential in anticancer agent development and enzymatic inhibitory activity . The structure is functionalized with a 4-methoxybenzenesulfonyl group and a carboxylic acid moiety, providing key handles for further chemical modification and derivatization in drug discovery programs. Compounds based on the pyrido[1,2-a]pyrimidin-4-one scaffold are currently being investigated for their therapeutic potential in treating neurological diseases and cancer . Recent scientific literature highlights the critical role of similar pyrido[1,2-a]pyrimidine derivatives in innovative cancer research strategies, including the targeted degradation of oncogenic mutant p53 proteins through disruption of HSP40 interactions, representing a promising approach for conformational mutant p53-dependent cancers . As a research chemical, this compound is valuable for developing novel small-molecule inhibitors, studying protein-protein interactions, and exploring new mechanisms of action in oncology. Researchers can utilize this building block for probe development, library synthesis, and structure-activity relationship studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c1-24-10-4-6-11(7-5-10)25(22,23)13-9-17-14-12(16(20)21)3-2-8-18(14)15(13)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCSXYPNOUDKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=CC=CN3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Ring: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and survival.

Case Studies and Findings

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
    These results suggest that the compound could serve as a lead for developing new anticancer agents .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound has also shown promise in mitigating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Insights

  • Inhibition of Cytokines : Studies have demonstrated that derivatives of this compound can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for anti-inflammatory activity .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

  • Bacterial Strains Tested : The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. For instance, it displayed notable activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the methoxyphenyl group and sulfonyl moiety has been linked to enhanced biological activity.

Key Structural Features

FeatureImportance
Methoxyphenyl GroupEnhances lipophilicity and cellular uptake
Sulfonyl MoietyContributes to biological activity through hydrogen bonding interactions

Mécanisme D'action

The mechanism of action of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s sulfonyl group can form strong interactions with amino acid residues, while the pyrido[1,2-a]pyrimidine core can engage in π-π stacking interactions with aromatic residues.

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name (CAS/Identifier) Position 3 Substituent Position 9 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (Not explicitly listed) (4-Methoxyphenyl)sulfonyl Carboxylic acid N/A N/A High polarity due to sulfonyl and COOH
2-[(4-Ethoxyphenyl)amino]-9-methyl-4-oxo analog (610756-83-7) (4-Ethoxyphenyl)amino Methyl C₁₈H₁₇N₃O₃ 323.35 Carbaldehyde at C3; ethoxy group enhances lipophilicity
6,7,8,9-Tetrahydro-6-methyl-4-oxo analog (32092-24-3) Carboxylic acid Hydrogenated ring C₁₀H₁₂N₂O₃ 208.21 Saturated pyrido ring; lower molecular weight
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl analog (496011-40-6) Piperazinyl (2-methoxyphenyl) Methyl N/A N/A Piperazine moiety may enhance CNS activity
9-Methyl-4-oxo-2-thiomorpholin analog (489401-12-9) Thiomorpholin Methyl N/A N/A Sulfur-containing substituent; potential redox activity

Functional Group Impact on Physicochemical Properties

  • Sulfonyl vs. Carbaldehyde/Amino Groups: The target’s sulfonyl group increases polarity and hydrogen-bonding capacity compared to carbaldehydes (e.g., ) or amines, which may improve aqueous solubility but reduce membrane permeability.
  • Carboxylic Acid vs.

Activité Biologique

3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is C16H12N2O6SC_{16}H_{12}N_{2}O_{6}S, with a molecular weight of 372.34 g/mol. The structure features a pyrido[1,2-a]pyrimidine core modified with a methoxyphenyl sulfonyl group and a carboxylic acid functionality.

Property Value
Molecular FormulaC16H12N2O6S
Molecular Weight372.34 g/mol
IUPAC Name3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
CAS Number1987112-76-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in various cellular processes. The sulfonyl group may enhance its binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Anticancer Activity

Studies have indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These compounds may induce apoptosis and inhibit migration and invasion of cancer cells .
  • Mechanistic Insights : The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Preliminary studies suggest that it possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have explored the biological effects of similar pyrido[1,2-a]pyrimidines:

  • Study on DPP-IV Inhibition : A related compound demonstrated significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is crucial for developing anti-diabetic agents .
  • Antiplasmodial Activity : Another study highlighted the potential of pyrido[1,2-a]pyrimidine derivatives as antimalarial agents, showcasing their effectiveness against Plasmodium falciparum .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid?

Methodological Answer:
The synthesis typically involves constructing the pyrido[1,2-a]pyrimidine core first, followed by sulfonation at the 3-position and carboxylation at the 9-position. Key steps include:

  • Core formation : Cyclocondensation of aminopyridine derivatives with β-ketoesters or malonates under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Sulfonation : Reaction with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
  • Carboxylation : Oxidation of a methyl or hydroxymethyl group at the 9-position using KMnO₄ or RuO₄ in acidic media .
    Critical parameters : Reaction temperature, solvent polarity, and stoichiometry of sulfonylating agents to ensure regioselectivity.

Advanced: How can researchers address challenges in regioselectivity during sulfonation of the pyrido[1,2-a]pyrimidine scaffold?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro) at non-target positions to direct sulfonation .
  • Catalytic control : Using Pd(0) or Cu(I) catalysts to stabilize transition states at the 3-position .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group migration to the desired position .
    Validation : Monitor intermediates via LC-MS and compare with DFT-calculated electrostatic potential maps .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the pyrido-pyrimidine core and sulfonyl/carboxylic acid substituents .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the 4-oxo group and carboxylic acid) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode with <2 ppm error) .
    Data interpretation : Compare with analogs like 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid for reference shifts .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in activity may arise from conformational flexibility or off-target binding. Approaches include:

  • Molecular docking : Simulate interactions with proposed targets (e.g., kinases or enzymes) using AutoDock Vina, focusing on the sulfonyl and carboxylic acid moieties .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent binding modes .
  • SAR analysis : Compare activity data of analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) to isolate critical functional groups .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

  • Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) with Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .
    Controls : Include structurally related compounds (e.g., pyrido-pyrimidine derivatives lacking the sulfonyl group) .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC-PDA .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures and excipient compatibility .
  • Light sensitivity : Expose to UV-A/UV-C (300–400 nm) and quantify photodegradants using LC-QTOF .
    Mitigation strategies : Lyophilization for long-term storage or formulation in cyclodextrin complexes .

Basic: What are the key considerations for optimizing HPLC purity analysis?

Methodological Answer:

  • Column selection : C18 or phenyl-hexyl columns (3.5 µm particle size) for resolving polar sulfonyl/carboxylic acid groups .
  • Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile (5→95% over 20 min) .
  • Detection : UV at 254 nm (for pyrido-pyrimidine absorption) and 210 nm (carboxylic acid) .
    Validation : Spike samples with synthetic impurities (e.g., des-sulfonyl byproduct) to confirm resolution .

Advanced: How to investigate the role of the 4-methoxyphenylsulfonyl group in target binding?

Methodological Answer:

  • Isosteric replacement : Synthesize analogs with sulfonamide, sulfonate, or phenyl groups; compare binding affinities via SPR .
  • Crystallography : Co-crystallize the compound with its target (e.g., human carbonic anhydrase II) to visualize sulfonyl interactions .
  • Alanine scanning : Mutate key residues in the target protein’s binding pocket to assess sulfonyl group contributions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.